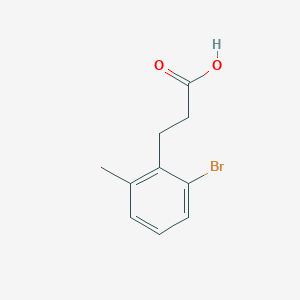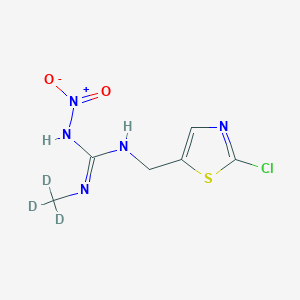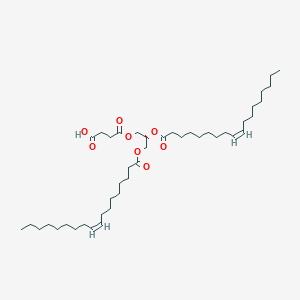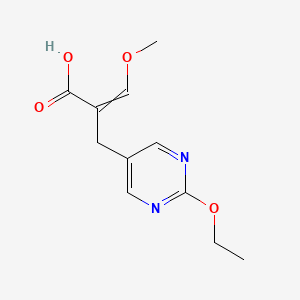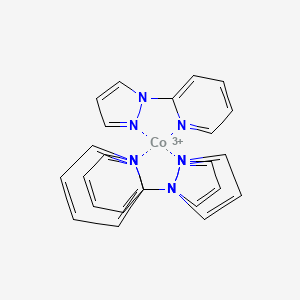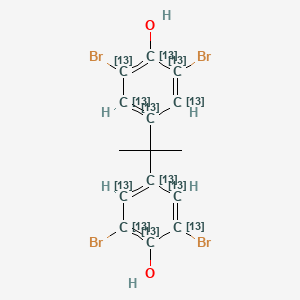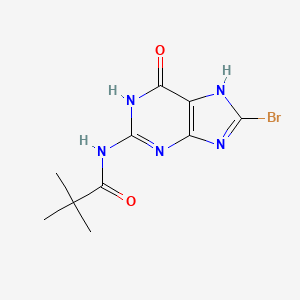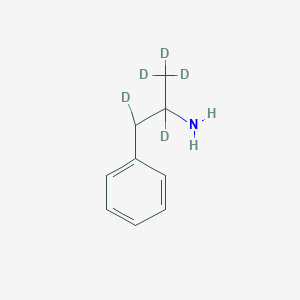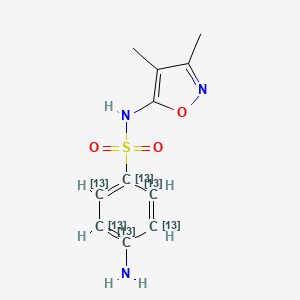
Sulfisoxazole-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfisoxazole-13C6 is a stable isotope-labeled compound of sulfisoxazole, a sulfonamide antibiotic. This compound is used primarily in research and analytical applications to study the pharmacokinetics and metabolism of sulfisoxazole. The labeling with carbon-13 isotopes allows for precise tracking and quantification in various biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfisoxazole-13C6 involves the incorporation of carbon-13 isotopes into the phenyl ring of sulfisoxazole. The general synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring is formed through a cycloaddition reaction involving a nitrile oxide and an alkene.
Sulfonamide Formation: The isoxazole intermediate is then reacted with a sulfonamide derivative to form the final product.
Incorporation of Carbon-13: The carbon-13 isotopes are introduced during the synthesis of the phenyl ring, which is then coupled with the isoxazole-sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Carbon-13 Labeled Precursors: Large-scale synthesis of carbon-13 labeled benzene derivatives.
Optimization of Reaction Conditions: Ensuring high yield and purity through optimized reaction conditions, including temperature, pressure, and catalysts.
Purification and Quality Control: The final product is purified using chromatographic techniques and subjected to rigorous quality control to ensure isotopic purity and chemical integrity.
Análisis De Reacciones Químicas
Types of Reactions
Sulfisoxazole-13C6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Sulfisoxazole-13C6 is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of sulfisoxazole in biological systems.
Metabolism Studies: Investigating metabolic pathways and identifying metabolites.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.
Biological Research: Understanding the interaction of sulfisoxazole with biological targets and its mechanism of action.
Industrial Applications: Quality control and validation of analytical methods in pharmaceutical production.
Mecanismo De Acción
Sulfisoxazole-13C6, like sulfisoxazole, acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid in bacteria. By inhibiting this enzyme, sulfisoxazole prevents the formation of dihydrofolic acid, thereby inhibiting bacterial growth and proliferation. The carbon-13 labeling does not alter the mechanism of action but allows for precise tracking in biological studies.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Uniqueness of Sulfisoxazole-13C6
This compound is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a significant advantage in research applications, enabling precise quantification and tracking of the compound in complex biological systems.
Propiedades
IUPAC Name |
4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3/i3+1,4+1,5+1,6+1,9+1,10+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUHCSRWZMLRLA-MSQIWANRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(ON=C1C)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334378-46-9 |
Source


|
| Record name | 1334378-46-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

